molecular formula C14H8F4N2 B560466 2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile CAS No. 1610516-67-0

2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile

Cat. No. B560466
M. Wt: 280.226
InChI Key: DXQNDKQUHKVTTC-UHFFFAOYSA-N
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Description

The compound “2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile” is a complex organic molecule that contains several functional groups. It has a fluorophenyl group, a trifluoromethyl group, and a pyridinyl group attached to an acetonitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central acetonitrile group. The presence of the highly electronegative fluorine atoms in the fluorophenyl and trifluoromethyl groups would likely have a significant impact on the overall molecular structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-withdrawing fluorine atoms and the electron-donating nitrogen atom in the pyridine ring. The acetonitrile group could potentially undergo reactions at the nitrile carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its stability and potentially its boiling point. The nitrile group could contribute to its polarity .

Scientific Research Applications

1. Photophysical Properties and Fluorophore Design:

  • A study by Moseev et al. (2020) explored the synthesis of novel fluorinated derivatives, including derivatives related to "2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile." These compounds, as part of the pyrido[1,2-a]indole fluorophores family, exhibit fluorescence with green light in acetonitrile solutions, demonstrating their potential as fluorophores in photophysical applications (Moseev et al., 2020).

2. Luminescent Lanthanide Ion Complexes:

  • Research by de Bettencourt-Dias et al. (2007) discusses the synthesis of a complex related to this compound. The complex, involving thiophene-derivatized pybox and lanthanide ions, shows luminescence in acetonitrile, indicating potential applications in luminescent materials and sensors (de Bettencourt-Dias et al., 2007).

3. Crystal Structure and Molecular Docking Studies:

  • Venkateshan et al. (2019) reported the crystal structure and molecular docking studies of pyridine derivatives, including structures similar to the compound . Their research can provide insights into the potential inhibitory effects on specific enzymes, indicating its relevance in pharmacological research (Venkateshan et al., 2019).

4. Spectrophotometric Basicity Scale:

  • Kaljurand et al. (2000) created a spectrophotometric basicity scale in acetonitrile, which includes various pyridine derivatives. This research provides a foundational understanding of the basicity of such compounds, which is crucial in various chemical reactions and syntheses (Kaljurand et al., 2000).

5. Acylhydrazone-based Fluoride Sensors:

  • In 2018, Jose et al. studied acylhydrazone derivatives for their response towards different anions in acetonitrile. These findings have implications for the development of selective sensors, particularly for fluoride ions (Jose et al., 2018).

6. Electrochemical Polymerization and Characterization:

  • Naudin et al. (2002) explored the electrochemical oxidation of a similar compound, leading to the formation of an electroactive polymer. This study has applications in the field of electrochemistry and materials science (Naudin et al., 2002).

Safety And Hazards

As with any chemical compound, handling “2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile” would require appropriate safety measures. The specific safety and hazard information would depend on various factors including its reactivity, toxicity, and volatility .

properties

IUPAC Name

2-(4-fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4N2/c15-10-6-4-9(5-7-10)11(8-19)12-2-1-3-13(20-12)14(16,17)18/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQNDKQUHKVTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)C(C#N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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